

Apixaban-d3: A Technical Guide to Certificate of Analysis Specifications

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Compound of Interest

Compound Name: *Apixaban-d3*

Cat. No.: *B146307*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications, analytical methodologies, and critical quality attributes detailed in a Certificate of Analysis (CoA) for **Apixaban-d3**. This stable isotope-labeled internal standard is crucial for the accurate quantification of Apixaban in pharmacokinetic and metabolic studies.

Core Specifications

The quality of **Apixaban-d3** is ensured through a series of rigorous tests, with the results summarized in the Certificate of Analysis. The following table outlines the typical specifications for **Apixaban-d3**.

Test Parameter	Specification	Typical Method
Appearance	White to Off-White or Pale Yellow Solid/Powder	Visual Inspection
Chemical Identity	Conforms to the structure of Apixaban-d3	^1H NMR, ^{13}C NMR, Mass Spectrometry
Purity (by HPLC)	$\geq 95\%$ to $\geq 99.8\%$	HPLC-UV
Isotopic Purity	$\geq 98\%$ Deuterated forms (d1-d3)	Mass Spectrometry
Mass Spectrum	Conforms to the expected mass for Apixaban-d3	ESI-MS
Solubility	Soluble in DMSO and DMF	Solubility Test
Water Content	Report Value	Karl Fischer Titration
Residual Solvents	Meets USP <467> requirements	Headspace GC-MS

Experimental Protocols

Detailed and validated analytical methods are essential for confirming the quality and purity of **Apixaban-d3**. The following sections describe the typical experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Apixaban-d3** and to detect any related substances or impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).

- **Mobile Phase:** A gradient mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is commonly used. For example, a mixture of phosphate buffer and acetonitrile (60:40, v/v) can be employed.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** UV detection at a wavelength of 220 nm or 280 nm.
- **Injection Volume:** 10-20 μ L.
- **Column Temperature:** Maintained at a constant temperature, for instance, 35°C.
- **Procedure:** A solution of **Apixaban-d3** is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) and injected into the HPLC system. The retention time and peak area of the **Apixaban-d3** are recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight of **Apixaban-d3** and determining its isotopic purity.

- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
- **Ionization Source:** Electrospray Ionization (ESI) in positive mode is typically used.
- **Mass Analyzer:** A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol, and infused directly into the mass spectrometer or injected into the LC-MS/MS system.
- **Data Acquisition:** The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of **Apixaban-d3**. For example, the transition of m/z 463.2 \rightarrow 280.1 could be monitored.
- **Analysis:** The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to **Apixaban-d3**. The isotopic distribution is examined to determine the

percentage of deuterated species and confirm the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

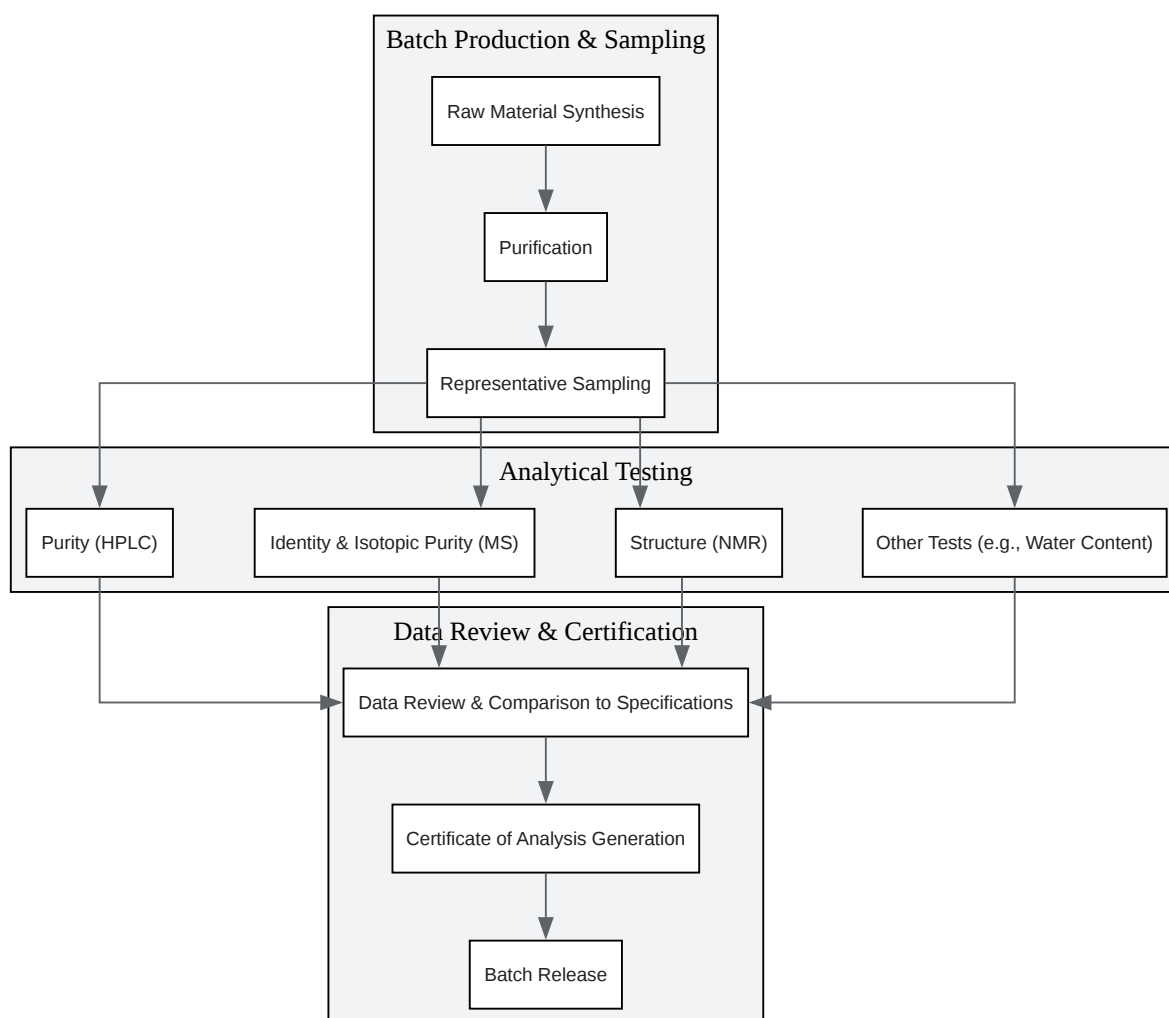
NMR spectroscopy provides detailed information about the molecular structure of **Apixaban-d3**, confirming the identity and position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).
- Experiments:
 - ^1H NMR (Proton NMR): This spectrum is used to identify the presence and chemical environment of all proton atoms in the molecule. In **Apixaban-d3**, the absence or significant reduction of the signal corresponding to the methoxy protons confirms the successful deuterium labeling.
 - ^{13}C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.
- Procedure: A small amount of the **Apixaban-d3** sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, signal integrations, and coupling patterns are analyzed and compared to the known spectrum of unlabeled Apixaban to confirm the structure and the site of deuteration.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow of the testing and certification process for a batch of **Apixaban-d3**.

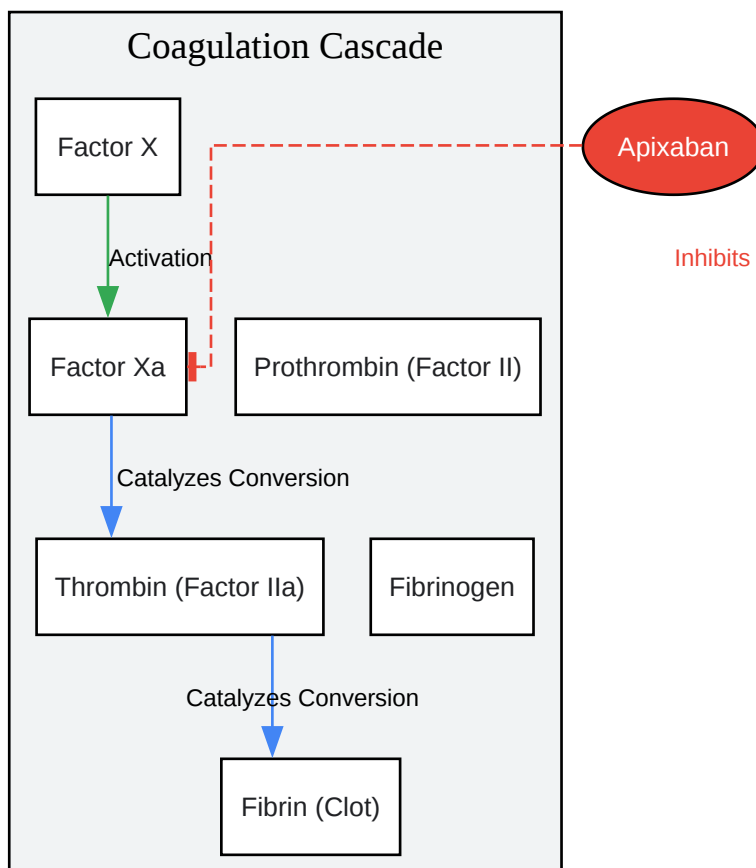


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A logical workflow for the Certificate of Analysis (CoA) process.

Apixaban's Mechanism of Action

This diagram illustrates the signaling pathway of the coagulation cascade and the inhibitory action of Apixaban.



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